
6-(4-methylphenyl)-4-(4-methyl-1-piperazinyl)-2-oxo-2H-pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-methylphenyl)-4-(4-methyl-1-piperazinyl)-2-oxo-2H-pyran-3-carbonitrile is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a pyran ring, a piperazine moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylphenyl)-4-(4-methyl-1-piperazinyl)-2-oxo-2H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or dimethylacetamide, and catalysts like trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-pressure reactors and advanced purification techniques like chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylphenyl)-4-(4-methyl-1-piperazinyl)-2-oxo-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new alkylated derivatives.
Scientific Research Applications
6-(4-methylphenyl)-4-(4-methyl-1-piperazinyl)-2-oxo-2H-pyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-methylphenyl)-4-(4-methyl-1-piperazinyl)-2-oxo-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)-2-oxo-2H-pyran-3-carbonitrile
- 6-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-2-oxo-2H-pyran-3-carbonitrile
Uniqueness
Compared to similar compounds, 6-(4-methylphenyl)-4-(4-methyl-1-piperazinyl)-2-oxo-2H-pyran-3-carbonitrile is unique due to its specific substitution pattern on the phenyl ring and the presence of a piperazine moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H19N3O2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
6-(4-methylphenyl)-4-(4-methylpiperazin-1-yl)-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C18H19N3O2/c1-13-3-5-14(6-4-13)17-11-16(15(12-19)18(22)23-17)21-9-7-20(2)8-10-21/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
OCYQTOHUWZRHEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=O)O2)C#N)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


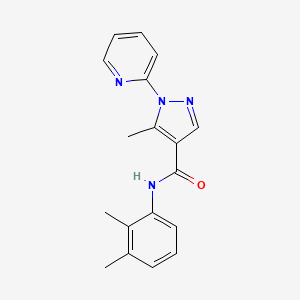
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363665.png)
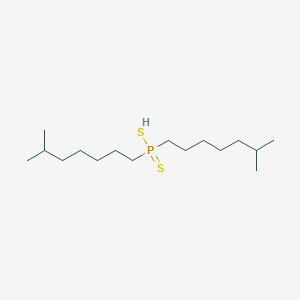
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363679.png)
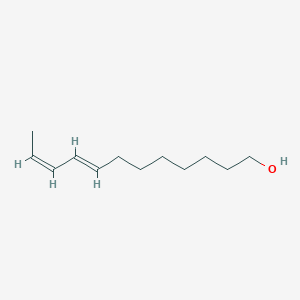
![2-Chloro-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13363684.png)
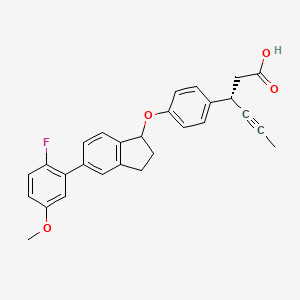
![5-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) 2-oxa-5-azabicyclo[2.2.1]heptane-4,5-dicarboxylate](/img/structure/B13363696.png)
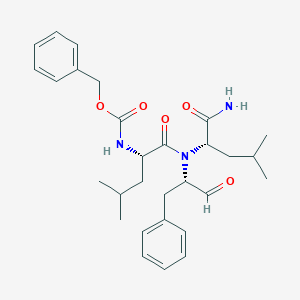
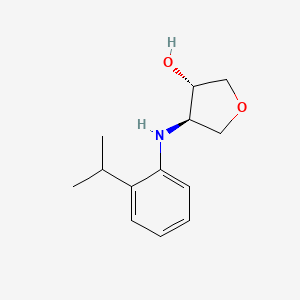
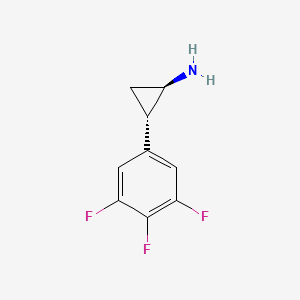
![N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363729.png)
![Methyl 2-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13363734.png)
![N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide](/img/structure/B13363742.png)
